(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Lipophilicity log P Membrane permeability

(R)-1-(tert-Butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (Boc-(R)-silaproline) is a silicon-containing heterocyclic amino acid that serves as a proline surrogate in peptide synthesis. The compound features a dimethylsilyl group replacing the γ-methylene carbon of proline, conferring markedly enhanced lipophilicity and resistance to enzymatic degradation while preserving the conformational preferences of natural proline.

Molecular Formula C11H21NO4Si
Molecular Weight 259.37 g/mol
CAS No. 268224-29-9
Cat. No. B1278542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
CAS268224-29-9
Molecular FormulaC11H21NO4Si
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C
InChIInChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1
InChIKeyBUYPNQDTQVFCBL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(tert-Butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (CAS 268224-29-9): A Silicon-Containing Proline Surrogate for Peptide and Drug Discovery


(R)-1-(tert-Butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (Boc-(R)-silaproline) is a silicon-containing heterocyclic amino acid that serves as a proline surrogate in peptide synthesis. The compound features a dimethylsilyl group replacing the γ-methylene carbon of proline, conferring markedly enhanced lipophilicity and resistance to enzymatic degradation while preserving the conformational preferences of natural proline . It is supplied as the Boc-protected (R)-enantiomer with molecular formula C11H21NO4Si and molecular weight 259.37 g/mol, and is a key building block for incorporating silaproline residues into bioactive peptides via standard coupling strategies .

Why (R)-Boc-silaproline Cannot Be Interchanged with Proline, (S)-Silaproline, or Other Proline Surrogates Without Quantitative Justification


Silaproline (Sip) is often described as a proline analogue, but this descriptor masks critical physicochemical and biological differences that render simple substitution scientifically hazardous. The dimethylsilyl substitution elevates the octanol-water partition coefficient (log P) nearly 14-fold compared to the corresponding Fmoc-protected proline , fundamentally altering membrane permeability and pharmacokinetic profiles of Sip-containing peptides. Moreover, the (R) absolute configuration of this specific enantiomer (CAS 268224-29-9) is not interchangeable with the (S)-enantiomer (CAS 1334313-67-5); the two forms can produce opposite conformational effects in peptide secondary structure. Unlike Fmoc-protected silaproline, the Boc protecting group enables orthogonal protection strategies compatible with Fmoc solid-phase peptide synthesis (SPPS). Procurement of the correct enantiomer with the correct protecting group is therefore a strict requirement, not a preference.

Quantitative Evidence Guide: Measurable Differentiation of (R)-Boc-silaproline from Proline and Alternative Silaproline Forms


Lipophilicity: Fmoc-Silaproline Exhibits a 14-Fold Higher Octanol-Water Partition Coefficient Than Fmoc-Proline

The replacement of the γ-methylene group of proline with a dimethylsilyl group dramatically increases lipophilicity. The experimentally determined octanol-water partition coefficient (log P) for Fmoc-silaproline-OH is 1.3, compared to 0.094 for Fmoc-Pro-OH, representing an approximate 14-fold increase . This difference is functionally significant: Sip-containing peptides exhibit longer HPLC retention times under identical elution conditions, confirming enhanced hydrophobicity in a chromatographic context directly relevant to purification and formulation .

Lipophilicity log P Membrane permeability Pharmacokinetics

Enzymatic Stability: Silaproline-Containing Neurotensin(8-13) Analogue Retains Bioactivity With Enhanced Resistance to Biodegradation

Substitution of proline with silaproline in the neurotensin(8-13) sequence produced an analogue that retained biological activity at the neurotensin receptor and exhibited significantly enhanced resistance to biodegradation compared to the native proline-containing peptide . The study demonstrated that the silaproline-modified peptide maintained receptor binding while showing reduced sensitivity to proteolytic enzymes, a quantitative advantage in peptide therapeutic development where short in vivo half-life is a common failure mode .

Metabolic stability Protease resistance Peptide half-life Neurotensin

Cellular Uptake: Replacement of Proline with Silaproline Yields a 20-Fold Increase in Cellular Uptake of a Pro-Rich Peptide

In a direct comparative study, substitution of a single proline residue with silaproline in a proline-rich peptide resulted in a 20-fold increase in cellular uptake . This dramatic improvement was attributed to the increased lipophilicity conferred by the dimethylsilyl group, which enhances passive membrane diffusion without requiring additional structural modifications. The quantitative advantage was measured using fluorescently labeled peptides in cell-based uptake assays.

Cell permeability Cellular uptake Pro-rich peptide Drug delivery

Synthetic Accessibility and Enantiomeric Purity: Rh-Catalyzed Asymmetric Synthesis Delivers (R)-Boc-Silaproline in >99% ee at Multigram Scale

The target compound (R)-Boc-silaproline is accessible via an unprecedented enantioselective Rh-catalyzed 5-endo-trig hydrosilylation that proceeds in 85–90% yield with >95% ee, which is subsequently upgraded to >99% ee through saponification and salt formation . The continuous flow N-alkylation step afforded the intermediate in 91% yield . In contrast, the earlier Schöllkopf bis-lactim ether method required chiral resolution of racemic mixtures and provided lower overall yields . The availability of (R)-Boc-silaproline in >99% ee from commercial suppliers is a direct consequence of this improved synthetic route.

Asymmetric synthesis Enantiomeric excess Process chemistry Continuous flow

Conformational Preservation: Silaproline Adopts Polyproline II Helix Conformation Indistinguishable from Proline

Circular dichroism (CD) and NMR spectroscopic studies demonstrate that silaproline oligomers from dimer to pentamer preferentially populate the polyproline II (PPII) helix conformation in both chloroform-d and methanol-d4, indistinguishable from the conformational behavior of proline oligomers . This is a critical differentiation from other proline surrogates such as 4-fluoroproline or azetidine-2-carboxylic acid, which alter the cis/trans amide bond ratio and perturb PPII helix stability. Silaproline uniquely combines the conformational fidelity of proline with the physicochemical advantages of silicon incorporation .

Polyproline II helix Conformational analysis Circular dichroism Peptide secondary structure

Commercial Availability as a Pre-Protected Boc-(R)-Enantiomer Enables Direct SPPS Incorporation Without Additional Protection/Deprotection Steps

(R)-Boc-silaproline is commercially available as the pre-protected Boc-amino acid and has been directly incorporated into peptide sequences using standard solution-phase peptide coupling strategies, including those described for rapastinel analogues . The Boc group is orthogonal to Fmoc-based SPPS, allowing selective deprotection under acidic conditions without compromising Fmoc removal steps. By contrast, the (S)-enantiomer (CAS 1334313-67-5) and the Fmoc-protected forms have narrower commercial availability and may require additional synthetic manipulation before use .

Solid-phase peptide synthesis Boc protection Fmoc-SPPS compatibility Orthogonal protection

Procurement-Relevant Application Scenarios for (R)-Boc-silaproline (CAS 268224-29-9)


Peptide Lead Optimization for CNS Disorders Requiring Enhanced Blood-Brain Barrier Penetration

The 14-fold higher lipophilicity of silaproline versus proline directly translates to improved passive membrane permeability. Peptide drug discovery programs targeting CNS indications such as major depressive disorder—where rapastinel analogues incorporating silaproline have already been synthesized —can substitute (R)-Boc-silaproline for proline residues to enhance brain exposure without altering the core pharmacophore. This approach is procurement-justified when in vitro permeability assays (PAMPA or Caco-2) indicate poor BBB penetration for the parent proline-containing peptide.

Intracellular Protein-Protein Interaction (PPI) Inhibitors Requiring Cell-Permeable Proline-Rich Motifs

The 20-fold increase in cellular uptake upon silaproline substitution is a decisive factor for projects developing intracellular PPI inhibitors based on proline-rich recognition motifs. Many SH3 domain ligands and WW domain binders rely on PPII helix conformation; (R)-Boc-silaproline preserves this conformation while overcoming the cell-impermeability that has historically limited the therapeutic development of proline-rich peptides. Procurement is indicated when lead peptides show target engagement in biochemical assays but fail in cell-based assays due to poor uptake.

Metabolic Stabilization of Peptide Therapeutics With Short In Vivo Half-Life

Peptide drugs frequently fail due to rapid proteolytic degradation. The demonstrated resistance of silaproline-containing neurotensin analogues to enzymatic degradation provides a procurement rationale for programs where pharmacokinetic studies reveal short plasma half-life for a proline-containing candidate. Substituting (R)-Boc-silaproline at the scissile proline position can extend exposure without introducing D-amino acids or unnatural backbone modifications that might compromise target binding.

Solid-Phase Peptide Synthesis of Silaproline-Modified Libraries for SAR Exploration

The commercial availability of (R)-Boc-silaproline in >99% ee with orthogonal Boc protection enables direct incorporation into Fmoc-SPPS workflows without additional synthetic handling . Medicinal chemistry groups building focused peptide libraries around a proline-containing hit can procure this single building block and systematically replace each proline residue to rapidly map the SAR of lipophilicity, permeability, and stability—a procurement model that minimizes the number of building blocks inventoried while maximizing the diversity of analogues generated.

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